

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

molecular weight

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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

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An In-Depth Technical Guide to **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine**

Executive Summary

This document provides a comprehensive technical overview of **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine**, a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. With a molecular weight of 241.13 g/mol, this substituted pyridine serves as a versatile chemical building block, particularly in the synthesis of targeted protein degraders and kinase inhibitors.^{[1][2]} This guide details its core molecular profile, outlines established protocols for its synthesis and characterization, discusses its chemical reactivity and applications, and provides essential safety and handling information for laboratory professionals. The content herein is synthesized from established chemical data and peer-reviewed methodologies to provide a reliable resource for researchers and scientists in the field.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic and biological research. This section details the essential physicochemical and structural characteristics of **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine**.

Chemical Identity

- Systematic Name: **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine**
- Synonyms: 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine[3]
- CAS Number: 1187385-95-0[1][3]
- Molecular Formula: C₁₀H₁₃BrN₂[1][3]

Physicochemical Properties

The compound's properties make it suitable for various organic reactions and render it "drug-like" from a medicinal chemistry perspective. Key quantitative data are summarized below.

Property	Value	Source
Molecular Weight	241.13 g/mol	ChemScene[3]
Purity (Typical)	≥98%	Vertex AI Search, ChemScene[1][3]
Topological Polar Surface Area (TPSA)	16.13 Å ²	ChemScene[3]
LogP (Calculated)	2.75	ChemScene[3]
Hydrogen Bond Acceptors	2	ChemScene[3]
Hydrogen Bond Donors	0	ChemScene[3]
Rotatable Bonds	1	ChemScene[3]

Structural Representation

The molecule's structure features a pyridine ring substituted with a bromine atom, a methyl group, and a pyrrolidine ring. This specific arrangement is crucial for its reactivity and application as a scaffold.

Caption: 2D structure of **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine**.

Synthesis and Purification

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. The target molecule is typically prepared via nucleophilic aromatic substitution (SNAr) from a suitable di-halogenated pyridine precursor.

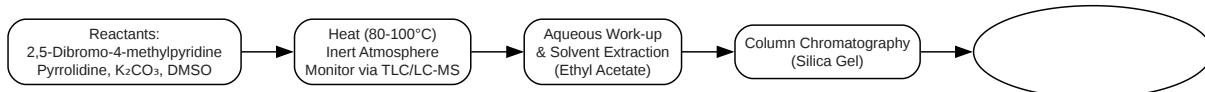
Rationale of Synthetic Strategy

The most logical approach involves the reaction of a 2,5-dihalo-4-methylpyridine with pyrrolidine. The halogen at the 2-position of the pyridine ring is significantly more activated towards nucleophilic attack than the halogen at the 5-position. This regioselectivity is driven by the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate, thereby facilitating substitution at the C2 (alpha) position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is an illustrative example based on standard procedures for similar transformations.

- **Reaction Setup:** To a solution of 2,5-dibromo-4-methylpyridine (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K_2CO_3 , 2.0 eq).
- **Reaction Conditions:** Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine**.



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Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and multiplets for the methylene protons of the pyrrolidine ring.
- ^{13}C NMR: The spectrum will display ten unique carbon signals corresponding to the molecular formula $\text{C}_{10}\text{H}_{13}\text{BrN}_2$. The carbon attached to the bromine atom will appear as a key downfield signal.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be suitable. A key diagnostic feature is the isotopic pattern of bromine: the presence of two peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes) for the molecular ion and any bromine-containing fragments.

Vibrational Spectroscopy (FT-IR)

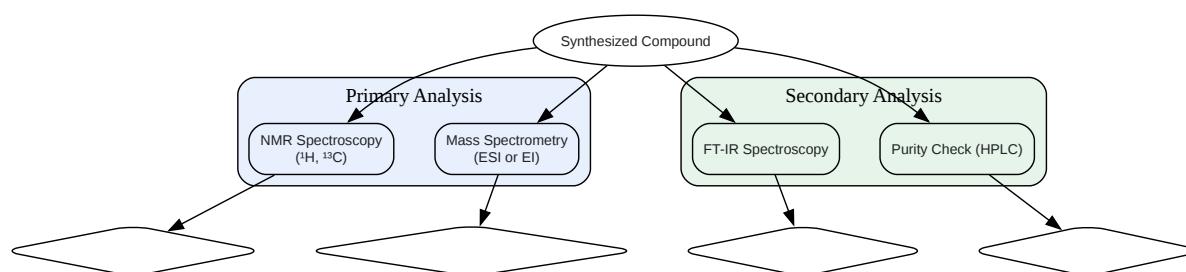
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. The analysis is typically performed on a solid sample using the KBr pellet method.[\[2\]](#)

Protocol for FT-IR Analysis:

- Sample Preparation: Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[2]
- Pellet Formation: Press the resulting powder in a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: Record the spectrum, typically in the 4000–400 cm^{-1} range, and perform a background correction using a pure KBr pellet.[2]

Expected Characteristic Peaks:

- $\sim 2900\text{-}3000 \text{ cm}^{-1}$: C-H stretching (aromatic and aliphatic)
- $\sim 1550\text{-}1600 \text{ cm}^{-1}$: C=N and C=C stretching of the pyridine ring
- $\sim 1450 \text{ cm}^{-1}$: C-H bending of methyl and methylene groups
- $\sim 500\text{-}600 \text{ cm}^{-1}$: C-Br stretching



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Caption: A typical analytical workflow for compound characterization.

Chemical Reactivity and Applications in Drug Discovery

The utility of **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine** lies in its identity as a "Protein Degrader Building Block".[1] The bromine atom serves as a versatile synthetic handle for constructing more complex molecules through various cross-coupling reactions.

Utility in Cross-Coupling Reactions

The carbon-bromine bond is highly susceptible to metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at the 5-position of the pyridine ring.

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in building libraries of related compounds for structure-activity relationship (SAR) studies.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

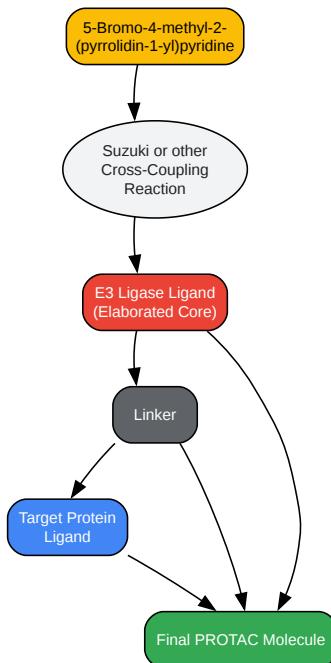
These reactions are fundamental in medicinal chemistry for rapidly diversifying a core scaffold to optimize biological activity.^[4]

Application in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality. It utilizes small molecules called Proteolysis-Targeting Chimeras (PROTACs) to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a bifunctional molecule with three components:

- A ligand that binds to the target protein.
- A ligand that binds to an E3 ubiquitin ligase.
- A linker that connects the two ligands.

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is a valuable building block for the E3 ligase ligand portion of a PROTAC. The bromopyridine core can be elaborated via cross-coupling reactions to connect to a linker, which is then attached to a target-binding ligand.



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